molecular formula C16H20BF2NO3 B13719511 N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13719511
M. Wt: 323.1 g/mol
InChI Key: NMOZSMCJPARMBA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a boronic ester group. These structural features contribute to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a precursor compound is synthesized, which is then reacted with boronic acid pinacol ester under specific conditions to yield the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems . The fluorine atoms enhance the compound’s stability and biological activity by increasing its affinity for target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both cyclopropyl and difluoro groups, which enhance its reactivity and biological activity. The combination of these groups with the boronic ester moiety makes it a versatile compound in various applications.

Properties

Molecular Formula

C16H20BF2NO3

Molecular Weight

323.1 g/mol

IUPAC Name

N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)9-7-11(18)13(12(19)8-9)14(21)20-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,20,21)

InChI Key

NMOZSMCJPARMBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)NC3CC3)F

Origin of Product

United States

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